3-(Cyclopentylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine 3-(Cyclopentylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17827988
InChI: InChI=1S/C11H19N3/c1-8-10(13-14(2)11(8)12)7-9-5-3-4-6-9/h9H,3-7,12H2,1-2H3
SMILES:
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol

3-(Cyclopentylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17827988

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

3-(Cyclopentylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
IUPAC Name 5-(cyclopentylmethyl)-2,4-dimethylpyrazol-3-amine
Standard InChI InChI=1S/C11H19N3/c1-8-10(13-14(2)11(8)12)7-9-5-3-4-6-9/h9H,3-7,12H2,1-2H3
Standard InChI Key PVAMWGGSBMUJSQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(N=C1CC2CCCC2)C)N

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, 5-(cyclopentylmethyl)-2,4-dimethylpyrazol-3-amine, reflects its substitution pattern on the pyrazole ring. Key structural features include:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2).

  • Cyclopentylmethyl group: A cyclopentane ring attached via a methylene bridge to position 5 of the pyrazole.

  • Methyl groups: Located at positions 2 and 4 of the pyrazole.

  • Amino group: Positioned at carbon 3.

The canonical SMILES representation (CC1=C(N(N=C1CC2CCCC2)C)N) and Standard InChIKey (PVAMWGGSBMUJSQ-UHFFFAOYSA-N) provide unambiguous identifiers for computational and database applications.

Table 1: Physicochemical Properties of 3-(Cyclopentylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine

PropertyValue
Molecular FormulaC₁₁H₁₉N₃
Molecular Weight193.29 g/mol
IUPAC Name5-(cyclopentylmethyl)-2,4-dimethylpyrazol-3-amine
CAS NumberNot publicly disclosed
SolubilityData limited; likely lipophilic
Melting/Boiling PointsNot reported

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 3-(Cyclopentylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine involves multi-step organic reactions, typically including:

  • Cyclopentylmethanol activation: Conversion to cyclopentylmethyl methanesulfonate using mesyl chloride (MsCl) and triethylamine (Et₃N) .

  • N-Alkylation: Reaction of a pyrazole boronic ester with the activated cyclopentylmethyl intermediate to form a boronic ester intermediate .

  • Suzuki-Miyaura coupling: Cross-coupling with halogenated pyridines or other aryl halides to construct the pyrazol-4-yl-pyridine scaffold .

For example, the palladium-catalyzed coupling of bromide 5a with boronic ester 4 yields intermediates such as 6a (53% yield), which are further functionalized to produce the target compound .

Reaction Optimization

Key factors influencing yield and purity include:

CompoundpKB (Binding Affinity)log α ACh (Cooperativity)
86.41.52
96.31.38
126.51.74

Functional Agonist Effects

In [³⁵S]-GTPγS accumulation assays, these compounds act as ago-PAMs, directly activating M₄ mAChR while enhancing ACh efficacy. For instance, derivative 12 increases ACh’s efficacy by 2.3-fold (log β ACh = 0.87) .

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